molecular formula C5H5N3O2 B11719997 N-(2-Hydroxypyrimidin-5-yl)formamide

N-(2-Hydroxypyrimidin-5-yl)formamide

Cat. No.: B11719997
M. Wt: 139.11 g/mol
InChI Key: HILORKBMNRJUQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Hydroxypyrimidin-5-yl)formamide is an organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxypyrimidin-5-yl)formamide can be achieved through several methods. One common approach involves the reaction of 2-hydroxypyrimidine with formamide under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: N-(2-Hydroxypyrimidin-5-yl)formamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(2-Hydroxypyrimidin-5-yl)formamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-Hydroxypyrimidin-5-yl)formamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    N-(2-Amino-4,6-dichloropyrimidine-5-yl)formamide: This compound is similar in structure but contains additional chlorine atoms, which may alter its reactivity and biological activity.

    N-(2-Hydroxypyrimidin-4-yl)formamide: A closely related compound with the hydroxyl group at a different position on the pyrimidine ring.

Uniqueness: N-(2-Hydroxypyrimidin-5-yl)formamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C5H5N3O2

Molecular Weight

139.11 g/mol

IUPAC Name

N-(2-oxo-1H-pyrimidin-5-yl)formamide

InChI

InChI=1S/C5H5N3O2/c9-3-8-4-1-6-5(10)7-2-4/h1-3H,(H,8,9)(H,6,7,10)

InChI Key

HILORKBMNRJUQH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=O)N1)NC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.